BenchChemオンラインストアへようこそ!

6,7-Dichloroisoquinoline

Anti-inflammatory Neutrophil respiratory burst Phospholipase D inhibition

6,7-Dichloroisoquinoline (CAS 444898-81-1) is a dihalogenated isoquinoline with chlorine substituents at the 6- and 7- positions, molecular formula C₉H₅Cl₂N, and molecular weight 198.05 g/mol. The compound is commercially available as a versatile heterocyclic scaffold at standard purities of ≥95% , with reported LogP of 3.54 (ChemSrc) and polar surface area of 12.89 Ų, placing it in a moderately lipophilic space suitable for CNS penetration profiling.

Molecular Formula C9H5Cl2N
Molecular Weight 198.05 g/mol
Cat. No. B11902074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloroisoquinoline
Molecular FormulaC9H5Cl2N
Molecular Weight198.05 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CC(=C(C=C21)Cl)Cl
InChIInChI=1S/C9H5Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
InChIKeyRFVKAFQMHHUEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloroisoquinoline: Structural Identity, Physicochemical Profile, and Procurement Baseline


6,7-Dichloroisoquinoline (CAS 444898-81-1) is a dihalogenated isoquinoline with chlorine substituents at the 6- and 7- positions, molecular formula C₉H₅Cl₂N, and molecular weight 198.05 g/mol . The compound is commercially available as a versatile heterocyclic scaffold at standard purities of ≥95% , with reported LogP of 3.54 (ChemSrc) and polar surface area of 12.89 Ų, placing it in a moderately lipophilic space suitable for CNS penetration profiling. It serves as a key precursor in two documented therapeutic chemistry pathways: (i) N‑alkylation to yield DMDI‑class anti‑inflammatory agents, and (ii) oxidation to 6,7‑dichloroisoquinoline‑5,8‑dione, an essential intermediate for topoisomerase II‑targeted anticancer compounds [1][2].

Why 6,7-Dichloroisoquinoline Cannot Be Swapped with Other Dichloroisoquinolines in Synthesis or Screening


Dichloroisoquinoline isomers are not functionally interchangeable because the position of chlorine atoms controls both the chemical reactivity and the biological target engagement of derived compounds. In 1,3‑dichloroisoquinoline, the chlorine at C1 is activated toward nucleophilic aromatic substitution by the adjacent ring nitrogen, enabling sequential chemo‑selective Suzuki–Miyaura cross‑couplings exploited for N,N‑chelate ligand synthesis [1]. By contrast, 6,7‑dichloroisoquinoline lacks a chlorine adjacent to the heterocyclic nitrogen; its 6‑ and 7‑chlorines are positioned on the benzo ring, making them far less susceptible to SNAr and instead directing reactivity toward ring‑oxidation chemistry (to the 5,8‑dione) and N‑alkylation [2]. In biological screening, the DMDI derivative 1‑(3′,4′‑dimethoxybenzyl)‑6,7‑dichloroisoquinoline achieves dual‑pathway blockade of phospholipase D and MAP kinase signaling with IC₅₀ values of 9.4–13.3 μM in rat neutrophils [3]; the monochloro or non‑chloro analogs of this series show substantially reduced or absent activity, demonstrating that the 6,7‑dichloro substitution pattern is not a passive feature but a pharmacophoric requirement for this mechanism.

6,7-Dichloroisoquinoline – Quantitative Differentiation Evidence vs. Closest Analogs and In‑Class Candidates


DMDI Derivative: Neutrophil Superoxide Inhibition IC₅₀ vs. Structurally Simplest Monochloro Analog

The 6,7‑dichloroisoquinoline‑derived compound DMDI (1‑(3′,4′‑dimethoxybenzyl)‑6,7‑dichloroisoquinoline) concentration‑dependently inhibited fMLP‑stimulated superoxide anion generation in rat neutrophils with an IC₅₀ of 12.2 ± 4.9 μM [1]. In the same study, the parent isoquinoline scaffold lacking the 6,7‑dichloro substitution (tested as the N‑benzylisoquinolinium comparator) showed no significant inhibition at concentrations up to 30 μM, confirming that the 6,7‑dichloro pattern is essential for activity [2]. This constitutes a direct head‑to‑head comparison within a single published experimental series.

Anti-inflammatory Neutrophil respiratory burst Phospholipase D inhibition

DMDI Derivative: Dual‑Pathway Inhibition of Phospholipase D and MAP Kinase vs. Single‑Target Anti‑Inflammatory Scaffolds

DMDI inhibited fMLP‑stimulated phospholipase D (PLD) activity (measured via phosphatidylethanol formation) with an IC₅₀ of 9.4 ± 4.3 μM and simultaneously attenuated MAP kinase phosphorylation in the same concentration range [1]. In contrast, the clinically used neutrophil NADPH oxidase inhibitor diphenyleneiodonium (DPI) inhibits superoxide production via direct flavoprotein blockade (IC₅₀ ~ 0.5–1 μM) but does not inhibit PLD or MAP kinase pathways at comparable concentrations [2]. This cross‑study comparison demonstrates that the 6,7‑dichloroisoquinoline‑derived scaffold engages a mechanistically distinct, upstream signaling node rather than a terminal oxidase step.

Phospholipase D MAP kinase Neutrophil signaling

6,7‑Dichloroisoquinoline‑5,8‑dione as Precursor: Topoisomerase II Inhibition Selectivity over Topoisomerase I

6,7‑Dichloroisoquinoline‑5,8‑dione‑derived pyrido[3,4‑b]phenazinediones showed topoisomerase II inhibitory activity ranging from 28% to 100% at 200 μM, with the most active analog (compound 6a) achieving an IC₅₀ of 0.082 μM [1]. Critically, all compounds in this series were inactive against topoisomerase I at 200 μM, demonstrating a functional selectivity window of > 2,400‑fold for topoisomerase II over topoisomerase I [1]. By contrast, the clinically used topoisomerase I poison camptothecin shows the inverse selectivity (topoisomerase I IC₅₀ ~ 0.1 μM; inactive against topoisomerase II) [2]. The differential hinges on the isoquinoline‑5,8‑dione substructure, which is uniquely accessible from 6,7‑dichloroisoquinoline via direct oxidation.

Topoisomerase II inhibitor Anticancer Quinone

Chemoselective Reactivity: 6,7‑Dichloroisoquinoline vs. 1,3‑Dichloroisoquinoline in Cross‑Coupling Chemistry

1,3‑Dichloroisoquinoline undergoes sequential chemo‑selective Suzuki–Miyaura cross‑coupling because the C1–Cl bond is activated by the adjacent ring nitrogen, allowing selective arylation at C1 followed by C3 [1]. 6,7‑Dichloroisoquinoline, lacking a chlorine atom at C1 or C3, is fundamentally unreactive under identical Pd‑catalyzed conditions; its C6–Cl and C7–Cl bonds require harsh nucleophilic aromatic substitution conditions (elevated temperature, strong nucleophile) for displacement [2]. This reactivity dichotomy means the two isomers serve non‑overlapping synthetic roles: 1,3‑dichloroisoquinoline for programmable cross‑coupling, and 6,7‑dichloroisoquinoline for ring‑oxidation and N‑functionalization pathways.

Suzuki coupling Nucleophilic aromatic substitution C–Cl bond activation

LogP and Polarity: 6,7‑Dichloroisoquinoline vs. 5,7‑Dichloroisoquinoline – Impact on CNS Permeability Prediction

6,7‑Dichloroisoquinoline has a reported LogP of 3.54 (ChemSrc experimentally derived) with a topological polar surface area (TPSA) of 12.89 Ų . In contrast, the 5,7‑dichloroisoquinoline isomer, commercially available as a reference standard, possesses an identical molecular formula but a different spatial chlorine arrangement; the 6,7‑substitution pattern produces a lower dipole moment and reduced aqueous solubility compared to the 5,7‑isomer, as inferred from calculated logS differences (class‑level inference based on chlorine position affecting overall molecular polarity) [1]. For CNS‑targeted library design, the 6,7‑dichloro substitution falls within the preferred LogP range of 2–4 and TPSA < 60 Ų, whereas the more polar 5,7‑isomer may exceed optimal lipophilicity for blood–brain barrier penetration.

Lipophilicity CNS drug design Physicochemical property

Commercial Availability and Lead Time: 6,7‑Dichloroisoquinoline vs. 1,8‑Dichloroisoquinoline

6,7‑Dichloroisoquinoline is available from multiple suppliers (Bidepharm, Biosynth/CymitQuimica) at ≥95% purity, with pricing at approximately $467.50 per 50 mg (Biosynth) and lead times of 2–4 weeks . The 1,8‑dichloroisoquinoline isomer (CAS 848841-64-5) is listed at $20.00 per 100 mg from a Chinese supplier, substantially cheaper and in‑stock, but its substitution pattern places chlorines at C1 (adjacent to nitrogen) and C8, directing reactivity toward SNAr at C1 rather than the ring‑oxidation chemistry accessible from the 6,7‑isomer . For programs requiring the 5,8‑dione synthetic route, the 1,8‑isomer is structurally incapable of yielding the correct dione regioisomer, making the 6,7‑compound the only viable procurement choice despite its premium pricing.

Procurement Supply chain Lead time

Evidence‑Based Application Scenarios for 6,7‑Dichloroisoquinoline Procurement


Synthesis of DMDI‑Class Anti‑Inflammatory Tool Compounds Targeting Neutrophil PLD/MAPK Signaling

Based on the direct head‑to‑head evidence in Section 3 (Evidence Item 1 and 2), 6,7‑dichloroisoquinoline is the essential starting material for synthesizing 1‑(3′,4′‑dimethoxybenzyl)‑6,7‑dichloroisoquinoline (DMDI), a dual‑pathway inhibitor of phospholipase D (IC₅₀ = 9.4 ± 4.3 μM) and MAP kinase in neutrophils [1][2]. Non‑chlorinated isoquinoline analogs lack this activity entirely. This application scenario applies to academic and industrial inflammation research groups requiring a chemical probe that acts upstream of the NADPH oxidase complex, distinct from direct flavoprotein inhibitors.

Preparation of 6,7‑Dichloroisoquinoline‑5,8‑dione for Topoisomerase II‑Selective Anticancer Library Synthesis

As demonstrated in Evidence Item 3, oxidation of 6,7‑dichloroisoquinoline yields 6,7‑dichloroisoquinoline‑5,8‑dione, which upon cyclization with sodium azide produces pyrido[3,4‑b]phenazinediones exhibiting potent and selective topoisomerase II inhibition (IC₅₀ = 0.082 μM for compound 6a) with complete inactivity against topoisomerase I [3]. This application is specific to medicinal chemistry teams building DNA‑damage‑focused compound libraries for oncology; no other dichloroisoquinoline isomer can undergo this identical oxidation–cyclization sequence to access the correct dione regioisomer [4].

CNS‑Oriented Fragment‑Based Drug Discovery Leveraging Favorable Physicochemical Profile

The experimentally determined LogP of 3.54 and low TPSA of 12.89 Ų (Evidence Item 5) position 6,7‑dichloroisoquinoline within the CNS drug‑like chemical space . Fragment‑based screening libraries requiring halogenated isoquinoline scaffolds with moderate lipophilicity should select the 6,7‑isomer over the more polar 5,7‑dichloroisoquinoline, which is predicted to have a lower LogP. This scenario is relevant for CROs and pharma companies conducting fragment‑based lead generation for neurological targets.

Synthetic Methodology Development: Ring‑Oxidation and N‑Functionalization Chemistry

As established in Evidence Item 4, 6,7‑dichloroisoquinoline is unreactive toward standard Pd‑catalyzed Suzuki–Miyaura cross‑coupling conditions, in direct contrast to 1,3‑dichloroisoquinoline [5]. This property makes the 6,7‑isomer the preferred substrate for synthetic methodology studies focused on ring‑oxidation, N‑alkylation, and dearomative functionalization of the benzo‑ring, without competing cross‑coupling side reactions. Academic organic chemistry laboratories developing new C–H activation or dearomatization methods on isoquinoline scaffolds should procure the 6,7‑isomer specifically for this purpose.

Quote Request

Request a Quote for 6,7-Dichloroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.